Gliadine

Übersicht

Beschreibung

Simple protein, one of the prolamines, derived from the gluten of wheat, rye, etc. May be separated into 4 discrete electrophoretic fractions. It is the toxic factor associated with CELIAC DISEASE.

Wissenschaftliche Forschungsanwendungen

Lebensmittelwissenschaftliche Löslichkeit und Charakterisierung

Gliadine, bekannt für ihre Bedeutung in der Lebensmittelwissenschaft, werden seit dem 18. Jahrhundert untersucht. Neueste Fortschritte haben gezeigt, dass this compound in reinem Wasser löslich sein können, was ihre Analyse bei neutralem pH ermöglicht und zu einem besseren Verständnis ihrer hydratisierten Strukturen führt .

2. Reduktion der Allergenität: Technologische und genetische Modifikationen Die Forschung zielt darauf ab, die Immunogenität von Gliadinen in Weizenmehl durch technologische Modifikationen wie enzymatischen Abbau und genetische Modifikation zu reduzieren, um allergene Proteineinheiten zu eliminieren oder zu entgiften .

3. Vergleichende Analyse: Dynamische Lichtstreuungstechniken Vergleichende Analysen von Gliadinen mit anderen Getreideproteinen wie Secalinen und Hordeinen wurden mit Techniken wie der dynamischen Lichtstreuung durchgeführt, was zum Verständnis ihrer Extraktions- und Struktureigenschaften beiträgt .

Wechselwirkung mit Phenolsäuren Molekulare Organisationsstudien

Die Wechselwirkung von Gliadinen mit Phenolsäuren wurde untersucht, um Veränderungen in ihrer molekularen Organisation zu verstehen. Techniken wie Fourier-Transform-Infrarotspektroskopie (FTIR) und Fluoreszenzspektroskopie wurden angewendet, um diese Effekte zu untersuchen .

Wirkmechanismus

Target of Action

Gliadins, a class of proteins present in wheat and several other cereals, primarily target the human immune system . They interact with the immune system in genetically susceptible individuals, leading to conditions such as celiac disease . The most allergenic antibodies target ω-5 gliadin, which is encoded by the Gli-1B gene found on the B haplome of wheat .

Mode of Action

Gliadins interact with their targets through a series of biochemical reactions. They are resistant to gastrointestinal proteases, leading to the accumulation of relatively large peptides in the small intestine . These peptides can cross the intestinal epithelium, triggering an immune response . This interaction results in changes in the immune system, leading to inflammation and damage to the intestinal lining in individuals with celiac disease .

Biochemical Pathways

The biochemical pathways affected by gliadins primarily involve the immune response. Gliadins stimulate the release of zonulin, a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract . This increased permeability allows gliadins and other substances to pass into the bloodstream, triggering an immune response . The downstream effects include inflammation and damage to the intestinal lining, which are characteristic of celiac disease .

Pharmacokinetics

The pharmacokinetics of gliadins involve their absorption, distribution, metabolism, and excretion (ADME). Gliadins are resistant to digestion and can cross the intestinal epithelium . Once in the bloodstream, they can distribute throughout the body, triggering an immune response wherever they go .

Result of Action

The primary result of gliadins’ action is an immune response leading to inflammation and damage to the intestinal lining, known as villous atrophy . This damage can lead to a range of symptoms, including diarrhea, abdominal pain, and malnutrition . Over time, this can lead to more serious complications, such as osteoporosis, infertility, nerve damage, and seizures .

Action Environment

The action of gliadins can be influenced by various environmental factors. For example, the presence of sulfur in the soil where wheat is grown can affect the amount of gliadin proteins in the wheat . Sulfur addition to sulfur-deficient soil has been shown to significantly reduce the amount of gliadin proteins, indicating that soil sulfur levels may be related to the biosynthesis of proteins involved in wheat-induced human pathologies .

Biochemische Analyse

Biochemical Properties

Gliadins can be divided into α- (α/β), γ-, and ω-groups, whereas the low-molecular-weight (LMW) gliadins are novel seed storage proteins . The primary structure of each gliadin is divided into several domains, and the long repetitive domains consist of peptide motifs . Conserved cysteine residues mainly form intramolecular disulfide bonds .

Cellular Effects

The rare potential intermolecular disulfide bonds and the long repetitive domains of gliadins play an important role in the quality of wheat flour . These bonds and domains influence the function of cells, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of gliadins involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The genes encoding gliadins are mainly located on the short arms of group 6 and group 1 chromosomes, and not evenly distributed .

Dosage Effects in Animal Models

The effects of gliadins vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Gliadins are involved in several metabolic pathways. They interact with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of gliadins within cells and tissues involve various transporters or binding proteins. These interactions can affect the localization or accumulation of gliadins .

Subcellular Localization

The subcellular localization of gliadins and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

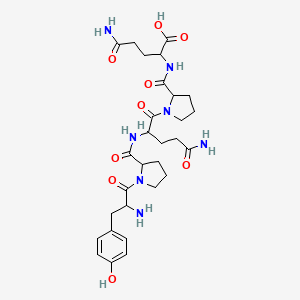

IUPAC Name |

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPUTXBJEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9007-90-3 | |

| Record name | Gliadins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gliadins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

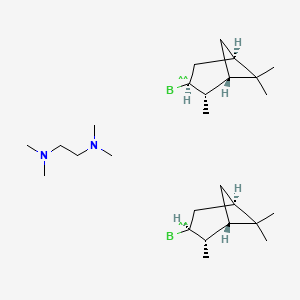

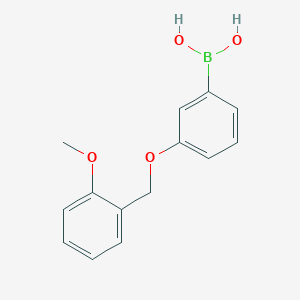

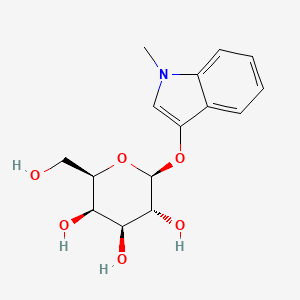

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

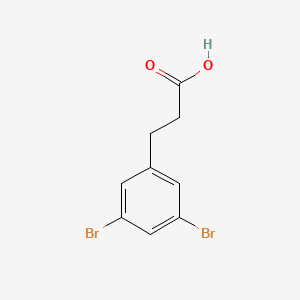

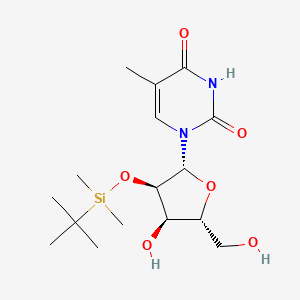

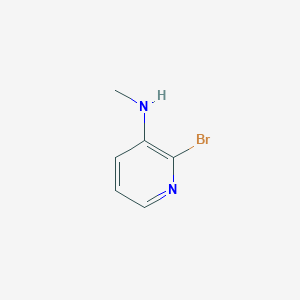

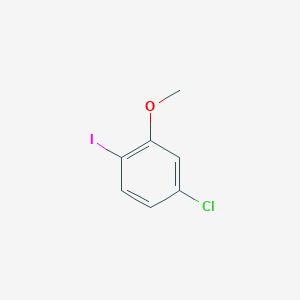

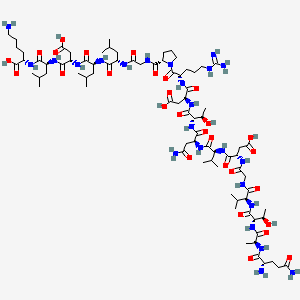

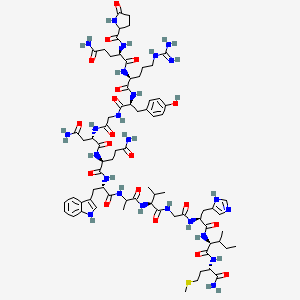

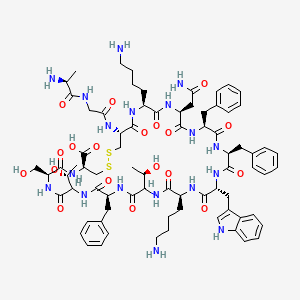

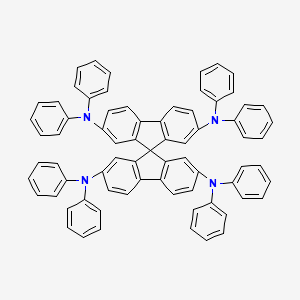

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)